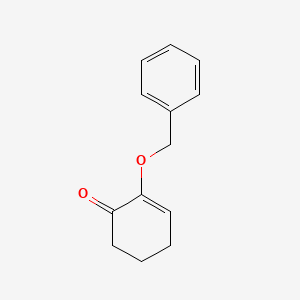![molecular formula C14H26OSi B14647962 Triethyl[(1-ethynylcyclohexyl)oxy]silane CAS No. 53201-16-4](/img/structure/B14647962.png)
Triethyl[(1-ethynylcyclohexyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(1-ethynylcyclohexyl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an ethynylcyclohexyl group through an oxygen atom. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-ethynylcyclohexyl)oxy]silane typically involves the reaction of triethylsilane with an appropriate ethynylcyclohexyl derivative. One common method is the cobalt-catalyzed diastereoselective cross-coupling between alkynylzinc pivalates and functionalized cyclic iodides or bromides . The reaction conditions often require an inert atmosphere, such as argon, and the use of flame-dried glassware to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(1-ethynylcyclohexyl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkynylzinc pivalates, cobalt catalysts, and various halides. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols, while reduction reactions can produce alkanes or other reduced forms of the starting material .
Aplicaciones Científicas De Investigación
Triethyl[(1-ethynylcyclohexyl)oxy]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Triethyl[(1-ethynylcyclohexyl)oxy]silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound has a high affinity for oxygen, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties but lacks the ethynylcyclohexyl group.
Triphenylsilane: Used in similar applications but has different steric and electronic properties due to the presence of phenyl groups.
Uniqueness
Triethyl[(1-ethynylcyclohexyl)oxy]silane is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where traditional silanes may not be as effective .
Propiedades
IUPAC Name |
triethyl-(1-ethynylcyclohexyl)oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26OSi/c1-5-14(12-10-9-11-13-14)15-16(6-2,7-3)8-4/h1H,6-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUVSSAYWYSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500174 |
Source


|
| Record name | Triethyl[(1-ethynylcyclohexyl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53201-16-4 |
Source


|
| Record name | Triethyl[(1-ethynylcyclohexyl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
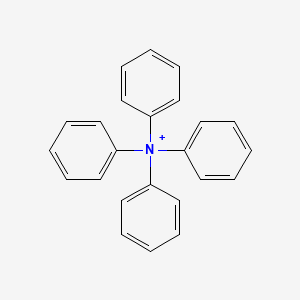
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
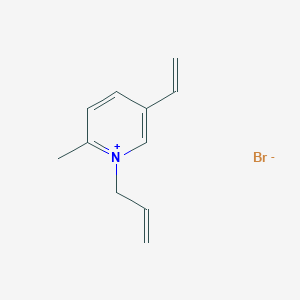
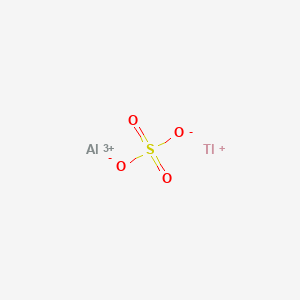

![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
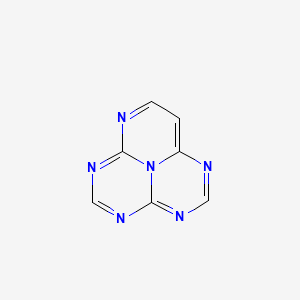

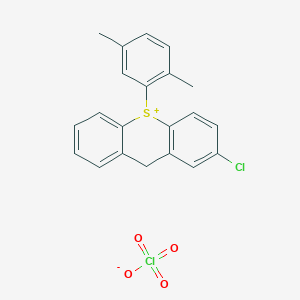
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
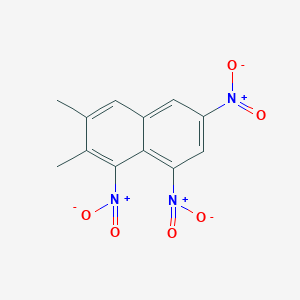

![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
